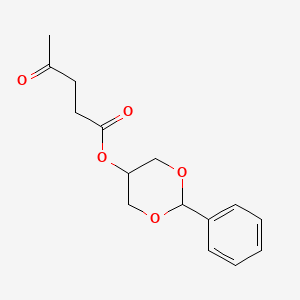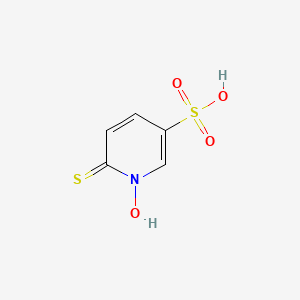
1-(5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)but-2-en-1-one is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)but-2-en-1-one typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of dimethoxybenzaldehyde and a suitable enone in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
1-(5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in studying enzyme interactions and cellular processes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)but-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dimethoxycoumarin: Shares the dimethoxy substitution but differs in the core structure.
6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran: Similar core structure but different substitution pattern.
Uniqueness
1-(5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)but-2-en-1-one is unique due to its specific substitution pattern and the presence of the but-2-en-1-one moiety. This combination of features gives it distinct chemical and biological properties compared to other benzopyran derivatives.
Propriétés
Numéro CAS |
860030-93-9 |
|---|---|
Formule moléculaire |
C17H20O4 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
1-(5,7-dimethoxy-2,2-dimethylchromen-8-yl)but-2-en-1-one |
InChI |
InChI=1S/C17H20O4/c1-6-7-12(18)15-14(20-5)10-13(19-4)11-8-9-17(2,3)21-16(11)15/h6-10H,1-5H3 |
Clé InChI |
QUWFUHSAEJFCHM-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)C1=C(C=C(C2=C1OC(C=C2)(C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)-](/img/structure/B14188810.png)
![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)

![3-[(2,5-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14188844.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14188845.png)


![8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine](/img/structure/B14188862.png)

